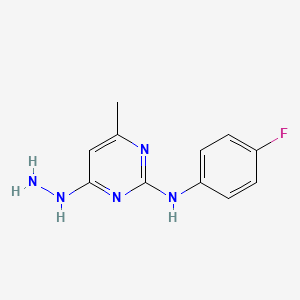![molecular formula C24H17FO3 B12217950 (2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12217950.png)
(2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” is an organic molecule that features a benzofuran core structure. This compound is characterized by the presence of a fluorobenzylidene group and a phenylprop-2-en-1-yloxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorobenzylidene group, and attachment of the phenylprop-2-en-1-yloxy group. Here is a general synthetic route:
Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of Fluorobenzylidene Group: The fluorobenzylidene group can be introduced through a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of Phenylprop-2-en-1-yloxy Group: The phenylprop-2-en-1-yloxy group can be attached via an etherification reaction, where the benzofuran core is reacted with a phenylprop-2-en-1-ol under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core or the phenylprop-2-en-1-yloxy group.
Reduction: Reduction reactions can target the double bonds in the fluorobenzylidene and phenylprop-2-en-1-yloxy groups.
Substitution: The fluorine atom in the fluorobenzylidene group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Potential use in the development of organic electronic materials.
Agrochemicals: Investigated for potential use as pesticides or herbicides.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Uniqueness
The presence of the fluorine atom in the fluorobenzylidene group can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it unique compared to its analogs with different substituents.
Properties
Molecular Formula |
C24H17FO3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17FO3/c25-19-10-8-18(9-11-19)15-23-24(26)21-13-12-20(16-22(21)28-23)27-14-4-7-17-5-2-1-3-6-17/h1-13,15-16H,14H2/b7-4+,23-15- |
InChI Key |
UMKHCRSVKSLDCT-MOURARDWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12217868.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12217873.png)

![7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12217896.png)
![6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one](/img/structure/B12217903.png)
![Benzyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12217909.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12217912.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12217914.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12217925.png)
![5-Tert-butyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12217926.png)

![4-[11-(2-fluorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12217932.png)
![6-amino-2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12217945.png)

